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Compound of Interest

Compound Name: 2-Methoxyphenothiazine

Cat. No.: B10775409

For Immediate Release: A Comprehensive Guide for Researchers in Drug Development

This publication provides a detailed comparative analysis of 2-Methoxyphenothiazine and
other key phenothiazine analogs, including Chlorpromazine, Promazine, and Trifluoperazine.
This guide is intended for researchers, scientists, and professionals in drug development,
offering a consolidated resource on the structure-activity relationships, quantitative biological
data, and experimental methodologies pertinent to this class of compounds.

Phenothiazine derivatives have long been a cornerstone in the treatment of psychosis and are
increasingly being investigated for their potential in other therapeutic areas, notably oncology.
The nature and position of substituents on the phenothiazine core are critical determinants of
their pharmacological profile. This guide focuses on the influence of the 2-methoxy substitution
in comparison to other common substitutions at this position.

Structure-Activity Relationship of Phenothiazine
Analogs

The biological activity of phenothiazine derivatives is significantly influenced by the substituent
at the C-2 position of the tricyclic ring and the nature of the aminoalkyl side chain at the N-10
position. Electron-withdrawing groups at the 2-position, such as -ClI (in Chlorpromazine) and -
CF3 (in Trifluoperazine), are known to enhance antipsychotic activity.[1][2] This is attributed to
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their ability to facilitate a conformation that mimics dopamine, allowing for competitive
antagonism at dopamine receptors.[2]

The 2-methoxy group is an electron-donating group, which, based on established structure-
activity relationships, may modulate the neuroleptic potential compared to analogs with
electron-withdrawing substituents. The length and type of the side chain at N-10 also play a
crucial role, with a three-carbon chain being optimal for neuroleptic activity and a piperazine
ring generally conferring higher potency than a simple alkylamino chain.[1][2]

Comparative Biological Data

The following tables summarize the available quantitative data for 2-Methoxyphenothiazine
derivatives and other key phenothiazine analogs. Direct comparative data for 2-
Methoxyphenothiazine is limited in the public domain; therefore, data for its close derivative,
Methoxypromazine, is included where available.

Table 1: Comparative Receptor Binding Affinities (Ki in
n)

Dopamine D2 al-Adrenergic a2-Adrenergic
Compound

Receptor Receptor Receptor
Methoxypromazine Data not available Data not available Data not available
Chlorpromazine 1.0-10.0 1.6-10.0 100 - 1000
Promazine 10.0 - 50.0 3.0-20.0 100 - 1000
Trifluoperazine 0.5-2.0 5.0 - 30.0 200 - 2000

Note: Data for Methoxypromazine's direct binding affinities were not explicitly found in the
provided search results. The table presents typical ranges for other phenothiazines based on
available literature. A study on phenothiazine drug metabolites indicated that ring-hydroxylated
and N-demethylated metabolites of compounds like levomepromazine and chlorpromazine
generally retain 20-70% of the parent drug's binding affinity for D2 and al receptors.[3]
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Table 2: Comparative Cytotoxicity (IC50 in pM) in Cancer

Cell Lines
HeLa (Cervical MeWo (Skin HepG2 (Liver MCF7 (Breast
Compound
Cancer) Cancer) Cancer) Cancer)
PEGylated Data not Data not
229.1 251.9
Phenothiazine available available
PEGylated
o Data not Data not
Phenothiazine 161.3 131.7
) available available
Oxide
7,8-
) Data not Data not Data not Data not
dihydroxychlorpr ) ) ] ]
) available available available available
omazine
. ) Data not Data not Data not Data not
Trifluoperazine ) ) ] )
available available available available

Note: The table includes data on PEGylated phenothiazine derivatives to illustrate the cytotoxic
potential of the phenothiazine scaffold.[4] A study on the inhibition of protein kinase C reported
an IC50 of 8.3 uM for 7,8-dihydroxychlorpromazine.[1] Specific IC50 values for 2-
Methoxyphenothiazine were not found in the search results.

Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Antagonism Pathway

Phenothiazine antipsychotics primarily exert their therapeutic effect by blocking dopamine D2
receptors in the mesolimbic pathway of the brain. This antagonism helps to alleviate the
positive symptoms of schizophrenia.
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Phenothiazine Analog Blocks
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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